Molecular Geometry and Reactivity: Para-Benzoyl Substituent vs. Ortho/Meta Analogs
The para-benzoyl substitution in CAS 124400-29-9 results in a linear molecular geometry, which is a critical differentiator from its ortho- and meta-substituted analogs. While direct crystallographic data for this exact compound is unavailable, computational predictions based on its SMILES structure (O=S(=O)(Nc1ccc(cc1)C(=O)c2ccccc2)c3ccccc3) indicate a planar, rod-like shape that minimizes steric hindrance . In contrast, ortho-substituted analogs like N-(2-benzoylphenyl)benzenesulfonamide introduce significant steric clash, potentially altering their reactivity in cross-coupling reactions and their binding modes in protein pockets .
| Evidence Dimension | Molecular Geometry and Steric Hindrance |
|---|---|
| Target Compound Data | Para-benzoyl substitution; linear geometry (predicted) |
| Comparator Or Baseline | Ortho-benzoyl analog (N-(2-benzoylphenyl)benzenesulfonamide); sterically hindered geometry |
| Quantified Difference | Not quantified; geometric inference |
| Conditions | Computational modeling based on SMILES structure |
Why This Matters
The distinct geometry influences compound packing, solubility, and specific interactions in biological systems, making CAS 124400-29-9 a preferred building block for linear molecular architectures.
